molecular formula C27H31N3O4S B7710068 N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide

N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide

Katalognummer B7710068
Molekulargewicht: 493.6 g/mol
InChI-Schlüssel: ZVERGASSLRCNPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide, also known as ABX-1431, is a novel small molecule drug candidate that has shown promising results in preclinical studies for various neurological disorders. ABX-1431 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.

Wirkmechanismus

N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By blocking FAAH, N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide increases the levels of endocannabinoids in the brain, which can modulate various physiological processes such as pain perception, mood, and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been shown to increase the levels of endocannabinoids in the brain, which can modulate various physiological processes such as pain perception, mood, and inflammation. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also been shown to have anti-inflammatory and neuroprotective properties, which may be beneficial in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is its potent analgesic and anxiolytic effects, which make it a promising candidate for the treatment of chronic pain and anxiety disorders. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also shown promise in reducing the symptoms of multiple sclerosis and improving motor function in animal models. One of the limitations of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

Zukünftige Richtungen

There are several future directions for research on N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide. One area of interest is the potential use of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide in clinical settings.

Synthesemethoden

The synthesis of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide involves a multi-step process that starts with the reaction of 3-acetylphenylboronic acid and 3-chloro-4-methoxybenzaldehyde to form 3-acetyl-4-methoxyphenylboronic acid. This intermediate is then reacted with benzylsulfonamide to form the benzylsulfonamide derivative. Finally, the benzylsulfonamide derivative is treated with 4-methoxybenzoyl chloride to yield N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has been studied extensively in preclinical models of various neurological disorders, including neuropathic pain, anxiety, depression, and multiple sclerosis. The drug has been shown to have potent analgesic and anxiolytic effects, as well as anti-inflammatory and neuroprotective properties. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also shown promise in reducing the symptoms of multiple sclerosis and improving motor function in animal models.

Eigenschaften

IUPAC Name

N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-20-8-7-11-24(21(20)2)29-14-16-30(17-15-29)27(31)23-12-13-25(34-3)26(18-23)35(32,33)28-19-22-9-5-4-6-10-22/h4-13,18,28H,14-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVERGASSLRCNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.